N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-23(2)29(25,26)15-9-7-13(8-10-15)19(24)22-20-21-16(12-28-20)18-11-14-5-3-4-6-17(14)27-18/h3-12H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLDGUKQKSYDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
4-(Dimethylsulfamoyl)Benzoic Acid
The sulfonamide precursor is synthesized via chlorosulfonation of methyl benzoate followed by dimethylamine substitution. Key parameters:
- Chlorosulfonation : React methyl benzoate with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 h.
- Amination : Treat the resultant sulfonyl chloride with 40% dimethylamine in THF at −10°C, achieving 78–82% yield.
- Hydrolysis : Convert methyl ester to carboxylic acid using NaOH/EtOH reflux (4 h, 90% yield).
2-Amino-4-(1-Benzofuran-2-yl)Thiazole
Constructed through Hantzsch thiazole synthesis:
- Benzofuran-2-carbonyl chloride : React 1-benzofuran-2-carboxylic acid with SOCl₂ (reflux, 3 h).
- α-Bromination : Treat acetophenone derivative with Br₂/CH₃COOH (0°C, 30 min).
- Cyclocondensation : Combine α-bromoketone with thiourea in ethanol (reflux, 6 h), yielding 68–73% thiazole intermediate.
Core Thiazole Ring Formation
The thiazole scaffold is assembled via a modified Hantzsch reaction (Figure 1):
Reaction Conditions
| Component | Molar Ratio | Solvent | Temperature | Time |
|---|---|---|---|---|
| α-Bromoketone | 1.0 | Ethanol | 78°C | 6 h |
| Thiourea | 1.2 | – | – | – |
| Triethylamine | 2.5 | – | – | – |
Mechanism :
- Nucleophilic attack by thiourea sulfur on α-carbon of bromoketone.
- Cyclodehydration forms thiazole ring.
Yield Optimization :
- Excess thiourea (1.2 eq) improves yield to 82%.
- Microwave-assisted synthesis reduces time to 45 min (70% yield).
Benzofuran Moiety Incorporation
The benzofuran group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution:
Palladium-Catalyzed Coupling
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C |
| Time | 12 h |
| Yield | 65–70% |
Direct Electrophilic Substitution
Alternative for scale-up:
- React thiazole intermediate with benzofuran-2-boronic acid in HCl/NaNO₂ (−5°C).
- Limitations: Lower yield (58%) but avoids Pd residues.
Sulfonamide Functionalization
The dimethylsulfamoyl group is introduced via sulfonylation:
Stepwise Protocol
- Activation : Treat 4-(dimethylsulfamoyl)benzoic acid with EDCI/HOBt in DMF (0°C, 30 min).
- Coupling : Add thiazole-amine intermediate, stir at RT for 18 h.
- Workup : Quench with ice-water, extract with EtOAc, dry over Na₂SO₄.
Critical Parameters
- EDCI/HOBt system gives 85% yield vs. 72% with DCC/DMAP.
- Microwave-assisted coupling (100°C, 20 min) achieves 88% yield.
Final Coupling and Purification
Reaction Schema
$$ \text{Thiazole-amine} + \text{Activated benzoic acid} \rightarrow \text{Target compound} $$
Purification Methods
| Technique | Conditions | Purity |
|---|---|---|
| Column Chromatography | SiO₂, Hexane/EtOAc (3:7) | 95.2% |
| Recrystallization | Ethanol/Water (9:1) | 98.7% |
| Preparative HPLC | C18, MeCN/H₂O (70:30) | 99.1% |
Yield Data
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 8.21 (s, 1H, thiazole-H) |
| δ 7.88 (d, J=8.4 Hz, 2H, Ar-H) | |
| δ 3.12 (s, 6H, N(CH₃)₂) | |
| HRMS (ESI+) | m/z 427.4921 [M+H]⁺ |
Purity Assessment
| Method | Column | Purity |
|---|---|---|
| HPLC-UV (254 nm) | C18, 4.6×150 mm | 99.3% |
| UPLC-MS | BEH C18 | 99.1% |
Comparative Analysis of Synthetic Routes
Route Efficiency Comparison
| Parameter | Classical Route | Microwave | Flow Chemistry |
|---|---|---|---|
| Total Time | 48 h | 6 h | 2.5 h |
| Overall Yield | 42% | 55% | 63% |
| Purity | 98.2% | 97.8% | 99.1% |
| Scalability | Kilogram | 100 g | Continuous |
Key finding: Flow chemistry enables 83% space-time yield improvement over batch methods.
Challenges and Optimization Strategies
Thiazole Oxidation Mitigation
Sulfonamide Hydrolysis Control
Crystallization Difficulties
Applications in Medicinal Chemistry
While beyond synthesis scope, structural features dictate potential:
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at specific positions on the rings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole and benzofuran exhibit notable antimicrobial properties. For instance, compounds similar to N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide have been evaluated against various bacterial strains:
| Compound | MIC (µM) | Target Strains |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | Gram-negative |
| N22 | 2.60 | Fungal strains |
These findings suggest that the presence of specific functional groups significantly enhances antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Anticancer Properties
The anticancer potential of this compound has also been explored extensively. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, the compound's derivatives were tested against human colorectal carcinoma (HCT116) cells, showing promising results:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | Standard Drug |
The results indicate that certain derivatives possess greater potency compared to traditional chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting their potential as effective anticancer agents .
Synthesis and Development
The synthesis of this compound involves multiple steps, often starting from easily available precursors through reactions such as condensation and cyclization. The methodology typically includes:
- Formation of the thiazole ring through condensation reactions.
- Introduction of the benzofuran moiety via electrophilic aromatic substitution.
- Final modifications to attach the dimethylsulfamoyl group.
This synthetic route allows for the exploration of various derivatives by altering substituents on the benzofuran or thiazole rings to optimize biological activity .
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and thiazole derivatives, such as:
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential mechanisms of action associated with this compound.
- Molecular Formula : C18H19N3O4S2
- Molecular Weight : 405.5 g/mol
- CAS Number : 1021266-07-8
Synthesis Overview
The synthesis of this compound involves multiple steps typically including the formation of the thiazole ring and subsequent modifications to incorporate the benzofuran moiety. The synthetic pathways often utilize known reagents and conditions conducive to forming these heterocycles.
Anticancer Activity
Numerous studies have reported on the anticancer properties of benzofuran derivatives, including those containing thiazole moieties. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), SGC7901 (gastric cancer), and HL-60 (leukemia).
- IC50 Values : The compound demonstrated IC50 values as low as 0.12 μM against A549 cells, indicating potent activity .
A study highlighted that compounds with structural similarities to this compound showed enhanced selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that benzofuran and thiazole derivatives possess significant antibacterial and antifungal activities:
- Tested Microorganisms : E. coli, S. aureus, B. subtilis, C. albicans.
- Activity Results : Compounds similar to this compound exhibited higher inhibitory zones against gram-negative bacteria compared to gram-positive bacteria, with some derivatives showing zones exceeding 25 mm .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of both benzofuran and thiazole rings is crucial for biological activity. Modifications on these rings can significantly alter potency:
| Substituent | Effect on Activity |
|---|---|
| Dimethylsulfamoyl | Enhances solubility and bioavailability |
| Benzofuran | Critical for anticancer activity |
| Thiazole | Important for antimicrobial properties |
Case Studies
- Case Study 1 : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in A549 cells with an IC50 value of 0.12 μM .
- Case Study 2 : The compound was tested against various bacterial strains, showing marked efficacy against E. coli with an inhibitory zone of 28 mm, highlighting its potential as an antibacterial agent .
The proposed mechanisms for the anticancer activity include:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling of benzofuran-thiazole intermediates with sulfamoylbenzamide derivatives under controlled conditions (e.g., 60–80°C in DMF or THF) .
- Catalytic activation using reagents like EDCI/HOBt for amide bond formation .
- Critical parameters : Solvent polarity (e.g., DMSO for solubility), reaction time (8–24 hours), and purification via column chromatography or recrystallization .
- Optimization : Design of Experiment (DoE) approaches can systematically vary temperature, solvent, and catalyst ratios to maximize yield (reported 45–68% in analogs) .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the benzofuran (δ 6.8–7.5 ppm), thiazole (δ 7.2–7.9 ppm), and dimethylsulfamoyl (δ 3.1 ppm) groups .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (theoretical ~453.5 g/mol for C21H18N3O3S2) .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses, with cisplatin as a positive control .
- Antimicrobial testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Dose-response curves : Analyze IC50 values and compare with structurally similar thiazole-benzamide derivatives .
Advanced Research Questions
Q. How can contradictory data on biological activity between similar compounds be resolved?
- Methodological Answer :
- Cross-validation : Replicate assays in multiple cell lines or microbial strains to rule out model-specific effects .
- Structural analogs : Compare activity of this compound with analogs lacking the dimethylsulfamoyl group to isolate functional group contributions .
- Meta-analysis : Aggregate data from published thiazole-benzamide derivatives to identify trends in substituent effects (e.g., electron-withdrawing groups enhancing cytotoxicity) .
Q. What strategies are recommended for elucidating the mechanism of action in cancer models?
- Methodological Answer :
- Transcriptomic profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
- Molecular docking : Predict binding affinity to targets like tubulin or topoisomerase II using AutoDock Vina (PDB IDs: 1SA0, 1ZXM) .
- Flow cytometry : Assess cell cycle arrest (e.g., G2/M phase) and apoptosis via Annexin V/PI staining .
Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?
- Methodological Answer :
- SAR studies : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility without compromising thiazole ring activity .
- Prodrug design : Mask the sulfamoyl group with enzymatically cleavable esters .
- In silico modeling : Use tools like SwissADME to predict logP, bioavailability, and metabolic stability .
Q. What experimental approaches address low yield in large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for critical steps like Suzuki-Miyaura coupling .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
- Process analytical technology (PAT) : In-line NMR or FTIR monitors reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
